Dansyl-X, SE
Description
Theoretical Foundations of Naphthalene-Sulfonyl Fluorophores in Chemical Biology
The fluorescent properties of Dansyl-X, SE are derived from its core naphthalene-sulfonyl structure. Naphthalene-based fluorophores, like the dansyl group, are characterized by their sensitivity to the local environment. aatbio.comaatbio.com Their fluorescence quantum yields and emission maxima are highly dependent on the polarity of their surroundings. In aqueous, polar environments, they tend to exhibit lower fluorescence, whereas in non-polar, hydrophobic environments, such as the interior of a protein or a lipid membrane, their fluorescence intensity increases significantly. medchemexpress.comnih.gov This solvatochromic behavior, where the emission spectrum shifts in response to solvent polarity, makes them powerful tools for studying protein conformation, ligand binding, and membrane dynamics. aatbio.comnih.gov
The underlying principle involves an intramolecular charge transfer (ICT) in the excited state upon photon absorption. nih.gov This creates a larger dipole moment in the excited state compared to the ground state. In polar solvents, the solvent molecules reorient around this new dipole, lowering the energy of the excited state and resulting in a red-shifted (longer wavelength) emission. Conversely, in non-polar environments, this solvent relaxation is minimal, leading to a blue-shifted (shorter wavelength) and often more intense fluorescence emission. nih.gov This environmental sensitivity is a key feature that researchers exploit to gain insights into biological processes at the molecular level.
Evolution of Dansyl Chemistry for Contemporary Research Applications
The original dansyl reagent, dansyl chloride, has been used for decades in biochemical analysis. scispace.comosti.gov While effective, its application has limitations, including lower reaction efficiency and stability. aatbio.comaatbio.com The evolution of dansyl chemistry has focused on overcoming these drawbacks to create more robust and efficient labeling reagents for modern research demands, which often involve complex biological samples and require high sensitivity. researchgate.netacs.org
The development of this compound represents a significant advancement. The "X" in its name denotes a hexanoic acid spacer arm, which serves to distance the fluorescent dansyl group from the site of conjugation. This spacer can be crucial for minimizing potential steric hindrance and preserving the biological activity of the labeled molecule.
The "SE" in this compound stands for Succinimidyl Ester (or more formally, N-hydroxysuccinimide ester). This functional group is a highly efficient and widely used reactive moiety for targeting primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) residues. nih.govglenresearch.com
The key advantages of using a succinimidyl ester for bioconjugation include:
High Reactivity and Selectivity: NHS esters react readily and selectively with primary aliphatic amines under mild pH conditions (typically pH 7.2-9) to form stable amide bonds. glenresearch.comgenecopoeia.com
Formation of Stable Conjugates: The resulting amide bond is highly stable, ensuring that the fluorescent label remains attached to the target molecule throughout the course of an experiment. nih.gov
Water-Soluble Byproduct: The reaction releases N-hydroxysuccinimide, which is water-soluble and generally easy to remove during purification steps. amerigoscientific.com
Commercial Availability: The widespread success of NHS ester chemistry has led to a vast number of commercially available reagents, including fluorophores, biotin, and other tags, functionalized with this reactive group. nih.govamerigoscientific.com
This activation strategy makes this compound a more reliable and easier-to-use reagent compared to its predecessors like dansyl chloride. rsc.org
The structural modifications incorporated into this compound confer superior performance characteristics when compared to the precursor, dansyl chloride. The primary advantages lie in labeling efficiency and the stability of the reagent and the resulting conjugate.
Dansyl chloride can be less specific and is prone to hydrolysis, which can lead to lower labeling yields and the need for more stringent reaction conditions. In contrast, the succinimidyl ester of this compound offers higher reactivity towards primary amines and greater stability in solution prior to conjugation, leading to more efficient and reproducible labeling. aatbio.comaatbio.com Studies have shown that dansylation using improved reagents occurs over a wide pH range, with increased efficiency at more alkaline pH. mdpi.com
Below is a comparative table highlighting the key features of this compound and Dansyl Chloride.
| Feature | This compound | Dansyl Chloride |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Sulfonyl chloride |
| Target | Primary amines (e.g., Lysine, N-terminus) | Primary and secondary amines, phenols, imidazoles |
| Bond Formed | Stable amide bond | Sulfonamide bond |
| Labeling Efficiency | Higher | Lower |
| Reagent Stability | More stable, less prone to rapid hydrolysis | Less stable, readily hydrolyzes |
| Spacer Arm | Yes (6-aminohexanoic acid) | No |
| Byproduct | Water-soluble N-hydroxysuccinimide | HCl |
The enhanced performance of this compound, particularly its higher labeling efficiency and the stability of the reagent, makes it a more suitable tool for demanding applications in proteomics, fluorescence microscopy, and biophysical studies where reliable and quantitative labeling is paramount. eurogentec.comaatbio.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIICGLEONACOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Functionalization Strategies of Dansyl X, Se Conjugates
Advanced Coupling Reactions for Biomolecule Conjugation
The conjugation of Dansyl-X, SE to biomolecules is primarily achieved through the reactivity of its succinimidyl ester group. This functionality allows for the formation of stable covalent bonds with specific functional groups on biological macromolecules, enabling their fluorescent labeling for detection and analysis.
Amine-Reactive Strategies for Peptide and Protein Labeling
The most prevalent strategy for labeling peptides and proteins with this compound involves its reaction with primary aliphatic amines. aatbio.com The succinimidyl ester (SE) group is highly reactive towards the non-protonated ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides. aatbio.combiotium.comabpbio.com This nucleophilic acyl substitution reaction results in the formation of a stable and durable amide bond, covalently linking the dansyl fluorophore to the protein or peptide. aatbio.combiotium.com
The efficiency of this labeling reaction is highly dependent on pH. Optimal conjugation occurs in slightly alkaline conditions, typically within a pH range of 7 to 9. aatbio.comabpbio.com Buffers such as sodium bicarbonate, borate, or HEPES are commonly used, while amine-containing buffers like Tris or glycine (B1666218) must be avoided as they compete with the target biomolecule for reaction with the SE ester, thereby reducing labeling efficiency. aatbio.combiotium.com The concentration of the protein is also a key factor; concentrations of 2.5 mg/mL or higher generally lead to better labeling efficiency. biotium.comabpbio.com
The inherent hydrophobicity of the dansyl group makes this compound particularly useful for creating fluorescent analogs of drugs or ligands intended to bind to hydrophobic pockets in proteins or membranes. aatbio.comaatbio.com The fluorescence of dansyl conjugates is often sensitive to the polarity of the local environment, with fluorescence intensity typically increasing in more hydrophobic settings. medchemexpress.com This property allows the labeled biomolecule to act as a probe for studying binding events and conformational changes. aatbio.comaatbio.com
Site-Specific Labeling Approaches for Complex Biomolecules
While traditional amine-reactive labeling is effective, it often results in non-selective modification at multiple lysine residues, which can potentially interfere with the biomolecule's structure and function. nih.govnih.govacs.org To overcome this, strategies for site-specific labeling have been developed. One innovative approach transforms the amine-reactive N-hydroxysuccinimide (NHS) ester into a thioester that is chemoselective for cysteine residues. nih.govnih.gov
This conversion can be achieved by treating the NHS-ester with a thiol, such as 2-mercaptoethanesulfonic acid (MESNA). nih.govnih.gov The resulting thioester can then specifically label a protein at a unique cysteine residue, including an N-terminal cysteine. nih.govnih.govacs.org This method allows for precise control over the location of the fluorescent tag, preserving the native function of the protein. Such site-specific labeling has been applied to investigate complex biological systems, including the mechanics of ubiquitin E3 ligases. nih.govnih.gov By ensuring a defined stoichiometry and location of the label, this approach provides a more sophisticated tool for biochemical and structural studies. nih.govnih.govacs.org
Design and Synthesis of Novel Dansyl-X Derivatives for Targeted Research
The versatility of the dansyl fluorophore has prompted extensive research into the design and synthesis of new derivatives with tailored properties for specific research applications. By modifying the core structure or appending it to specific ligands, researchers can create advanced tools for sensing, imaging, and molecular interaction studies.
Structural Modifications for Tuned Photophysical Characteristics
The photophysical properties of dansyl derivatives, such as their fluorescence quantum yield and emission wavelengths, can be finely tuned through synthetic structural modifications. unl.pt The dansyl fluorophore consists of an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group on a naphthalene (B1677914) ring. researchgate.net This inherent charge-transfer character makes its fluorescence highly sensitive to the local environment, a property known as solvatofluorochromism. unl.pt
Researchers have synthesized novel dansyl derivatives to modulate these characteristics. For instance, creating bis-dansyl probes linked by bridges can alter emission properties. unl.pt The synthesis often starts from dansyl chloride, which is reacted with various amines or other nucleophiles to introduce new functional groups. unl.ptunl.ptmdpi.com These modifications can shift the emission from the blue-green to the yellow region of the spectrum and can influence the molecule's response to external stimuli like temperature or the presence of metal ions. unl.ptresearchgate.net Such tailored fluorophores are being developed for applications like molecular thermometers and sensors. unl.pt
| Derivative Type | Synthetic Precursor | Key Modification | Observed Photophysical Effect | Reference |
| Bis-dansyl Probes | Dansyl chloride, Diamine | Linking two dansyl groups with a sulfur bridge | Varied quantum yields (up to 60%), positive solvatofluorochromism | unl.pt |
| Dansyl-Hydrazide | Dansyl chloride, 1,1-diphenylhydrazine | Addition of a diphenylhydrazide group | Creates a pro-fluorescent free radical precursor; fluorescence is quenched upon oxidation | mdpi.com |
| Dansyl-Polyamine | Dansyl chloride, Polyamine | Attachment to a polyamine backbone | Intramolecular excited-state proton transfer; fluorescence quenching upon Zn(II) coordination | researchgate.net |
Development of Dansyl-Appended Ligands for Specific Interactions
Attaching the dansyl group to a molecule with a known biological target creates a fluorescent ligand capable of reporting on binding events. The synthesis of these ligands involves conjugating dansyl chloride or a derivative to a pharmacophore or recognition motif. nih.govmdpi.com The resulting probe's fluorescence can change upon binding to its target, such as a receptor or enzyme, providing a powerful tool for screening and mechanism-of-action studies. nih.gov
For example, dansyl-appended ligands have been designed for the human 5-HT1A receptor. nih.gov In this work, the dansyl group was strategically attached to a known receptor ligand via a spacer. nih.gov The position of the dansyl group was critical; modifications at certain positions retained high receptor affinity, while others abolished it. nih.gov Similarly, hybrid dansyl-triazine ligands have been synthesized for the selective sensing of anions like fluoride, where binding induces a significant enhancement in fluorescence. researchgate.netrsc.org These studies demonstrate that the synthetic versatility of the dansyl group allows for the creation of highly specific probes for a wide range of biological targets. nih.govmdpi.comresearchgate.net
Advanced Spectroscopic and Analytical Research Applications of Dansyl X, Se
Mass Spectrometry-Based Methodologies Utilizing Dansyl Derivatization
Derivatization with a dansyl group significantly enhances the ionization efficiency and chromatographic separation of analytes in liquid chromatography-mass spectrometry (LC-MS). mdpi.comcapes.gov.br The introduction of the 5-(dimethylamino)naphthalene moiety increases the hydrophobicity of polar molecules, improving their retention on reversed-phase columns, and provides a readily ionizable group, leading to substantial signal enhancement in electrospray ionization (ESI) mass spectrometry. acs.orgnih.govnih.gov This has proven particularly useful for the analysis of small molecules like amino acids, phenols, and steroids that are otherwise difficult to detect. nih.govresearchgate.net
Chemical Isotope Labeling for Comprehensive Peptidomics and Metabolomics
Chemical isotope labeling (CIL) using dansyl reagents is a powerful strategy for quantitative mass spectrometry. This technique involves labeling one sample population (e.g., a control group) with a light (¹²C) isotopic version of the reagent and another sample population (e.g., a treatment group) with a heavy (¹³C) version. acs.orgnih.govresearchgate.net
When the samples are mixed and analyzed by LC-MS, the same analyte from the two populations appears as a pair of peaks with a specific mass difference. The ratio of the peak intensities provides accurate relative quantification of the analyte between the samples. nih.gov This method offers several key advantages:
Signal Enhancement : Dansylation can increase ESI-MS signal intensity by one to three orders of magnitude. acs.orgnih.gov
Improved Chromatography : The derivatization increases the hydrophobicity of polar and ionic metabolites, allowing them to be retained and separated effectively on standard reversed-phase columns. acs.org
Confident Identification : The co-elution of the ¹²C/¹³C peak pair provides a distinct signature, facilitating confident metabolite identification and distinguishing true signals from background noise. researchgate.net
This CIL strategy has been successfully applied to profile the metabolome and peptidome in complex biological samples like human urine and cerebrospinal fluid. acs.orgnih.gov In one study, a fast 12-minute LC separation combined with Fourier-transform ion cyclotron resonance mass spectrometry (FTICR-MS) detected 672 distinct metabolites in a human urine sample. acs.orgnih.gov Another application using dansylation identified 85 metabolites from 347 unique ion pairs in human cerebrospinal fluid, a significant increase over less sensitive methods. nih.gov
Probing Protein Structure and Dynamics through Native Mass Spectrometry and Ion Mobility Mass Spectrometry
Native mass spectrometry (MS) is a technique that preserves the non-covalent interactions within proteins and protein complexes, allowing the study of their stoichiometry, conformation, and interactions in a near-native state. frontiersin.orgspectroscopyonline.comthermofisher.com When combined with ion mobility spectrometry (IMS), it can also provide information about a protein's size, shape, and collision cross-section (CCS). frontiersin.orgchemrxiv.org
Covalent labeling with small reagents like dansyl chloride, a close analog of Dansyl-X, SE, serves as a valuable probe for studying protein structure and dynamics with these techniques. mdpi.comresearchgate.netosti.gov The labeling reaction is mild and targets solvent-accessible primary amines, primarily the ε-amino group of lysine (B10760008) residues. By mapping the labeled sites and observing changes in labeling patterns or protein conformation under different conditions (e.g., with and without a binding partner), researchers can gain insights into protein folding, ligand binding sites, and conformational changes. mdpi.com
In a key study, myoglobin (B1173299) and alcohol dehydrogenase were used as model proteins to demonstrate the utility of this approach. mdpi.comresearchgate.net The results showed that labeling with dansyl chloride did not cause significant unfolding or conformational changes to the proteins. mdpi.com Native MS analysis of labeled myoglobin could distinguish between the apo- and holo-forms of the protein, while IMS could monitor subtle changes in the protein's shape upon labeling. mdpi.com This combination of covalent labeling and native MS is a powerful tool for footprinting protein-protein interfaces and identifying allosteric effects. mdpi.com
Fluorescence Spectroscopy in Biophysical and Supramolecular Investigations
The dansyl moiety is highly sensitive to its local microenvironment, a property known as solvatochromism. rsc.orgchemrxiv.org Its fluorescence quantum yield and emission maximum wavelength shift significantly with changes in the polarity of the surrounding environment. chemrxiv.orgnih.gov This makes this compound an excellent fluorescent probe for a range of biophysical studies.
Assessment of Microenvironmental Polarity and Solvent Effects
The fluorescence of the dansyl group is typically weak in polar, protic solvents like water but becomes intense in non-polar, aprotic environments. nih.govcapes.gov.br This is accompanied by a significant blue-shift (a shift to shorter wavelengths) in the emission maximum as the solvent polarity decreases. rsc.org This phenomenon arises from the formation of a twisted intramolecular charge transfer (TICT) state upon excitation, which is stabilized by polar solvent molecules. In a non-polar environment, this stabilization is reduced, leading to higher fluorescence quantum yields and blue-shifted emission. lew.ro
This pronounced solvatochromism allows dansyl-labeled molecules to act as reporters on the local polarity of their binding sites, such as the hydrophobic pockets of proteins or the interior of lipid membranes. nih.govaatbio.com For instance, a study of a thienyl-based dansyl derivative showed a dramatic red-shift in its emission maximum from 456 nm in the non-polar solvent hexane (B92381) to 524 nm in the polar solvent acetonitrile. rsc.org
| Solvent | Polarity (Relative) | Emission Maximum (λem) | Reference |
|---|
Studies of Intermolecular Binding and Ligand-Macromolecule Interactions
This compound is particularly useful for preparing fluorescent drug or ligand analogs to study their interactions with biological macromolecules like proteins and cyclodextrins. aatbio.comresearchgate.netnih.gov When a dansyl-labeled ligand binds to a receptor, often moving from an aqueous environment to a more hydrophobic binding pocket, its fluorescence intensity typically increases, and the emission maximum shifts. nih.govsigmaaldrich.com
By titrating a macromolecule with a dansyl-labeled ligand and monitoring the change in a fluorescence property (e.g., intensity or anisotropy), a binding curve can be generated. From this data, key thermodynamic parameters such as the binding affinity (equilibrium association constant, Kₐ) can be determined. ucm.es
For example, this approach was used to study the binding of a fluorescently labeled tacrolimus (B1663567) (Dansyl-FK506) to Surfactant Protein A (SP-A). ucm.es The study determined an apparent equilibrium association constant of 10⁷ M⁻¹, indicating a strong binding interaction. ucm.es Similarly, the inclusion of dansyl lysine into hydroxypropyl-β-cyclodextrin was shown to have a binding constant (K) of 650 M⁻¹. researchgate.net These studies highlight the utility of dansyl-based probes in quantifying molecular recognition events. nih.gov
Advanced Chromatographic and Electrophoretic Techniques with this compound Derivatization
Pre-column derivatization with this compound or its analogs is a well-established method to enhance the detection and separation of various analytes in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). researchgate.netusda.gov The tag serves two primary purposes: it attaches a highly sensitive fluorophore for fluorescence detection (FLD) or a readily ionizable group for mass spectrometry, and it modifies the analyte's chemical properties to improve chromatographic or electrophoretic separation. nih.govresearchgate.net
This technique is widely applied to the analysis of amino acids, polyamines, saccharides, and pharmaceuticals. usda.govresearchgate.netprolekare.czoup.com Derivatization significantly lowers the limit of detection (LOD) compared to UV detection of underivatized analytes, often reaching the micromolar (µM) to nanomolar (nM) range, which corresponds to femtomoles of analyte injected. capes.gov.brceu.esnih.gov For example, the analysis of amino acids as dansyl derivatives by micellar electrokinetic chromatography (MECC) achieved LODs in the range of 0.002 to 0.12 mM. researchgate.net In another study, HPLC with fluorescence detection was used to determine saccharides in honey, with LODs ranging from 15 to 100 µg/mL after derivatization with dansylhydrazine. prolekare.cz The derivatization of ethinylestradiol with dansyl chloride enabled its quantification down to 5 pg/mL in plasma samples by LC-MS/MS. researchgate.net
| Analyte Class | Technique | Detection Method | Achieved Limit of Detection (LOD) | Reference |
|---|
High-Performance Liquid Chromatography (HPLC) for Conjugate Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of biomolecules derivatized with this compound. The covalent attachment of the dansyl group enhances detection and can aid in chromatographic separation. mdpi.com A key application is in the characterization of antibody-drug conjugates (ADCs), where a fluorescent dye like a dansyl derivative can function as a surrogate for the cytotoxic drug payload, creating an "ADC mimic" for analytical method development. phenomenex.comtandfonline.com
Size Exclusion Chromatography (SEC), a mode of HPLC, is frequently employed to separate biomolecules based on their size and to quantify aggregates. phenomenex.com However, the hydrophobic nature of ADCs, including dansyl-conjugated mimics, can lead to secondary interactions with the stationary phase, resulting in poor peak shape and inaccurate quantification. phenomenex.com Research has shown that the addition of organic solvents to the mobile phase is critical to mitigate these hydrophobic interactions. In one study involving a monoclonal antibody conjugated to a dansyl group, adding 10% isopropanol (B130326) (IPA) to the mobile phase significantly improved peak shape and recovery, allowing for the accurate measurement of monomer and aggregate fractions. phenomenex.com Even at 5% IPA, some hydrophobic adsorption was still observed, highlighting the importance of optimizing the mobile phase composition. phenomenex.com
Reversed-phase HPLC (RP-HPLC) offers another powerful approach for analyzing these complex bioconjugates. High-resolution separation of subunits from a cysteine-linked, dansyl-cadaverine-SMCC conjugated ADC mimic has been successfully achieved using RP-HPLC. tandfonline.com This type of analysis allows for detailed characterization of the drug-to-antibody ratio (DAR) by separating light and heavy chains with different numbers of attached drug-linkers. tandfonline.com
Table 1: HPLC Conditions for Analysis of a Dansyl-Conjugated ADC Mimic
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Size Exclusion Chromatography (SEC) | phenomenex.com |
| Analyte | Monoclonal antibody conjugated to a dansyl group (ADC mimic) | phenomenex.com |
| Mobile Phase Modifier | 10% Isopropanol (IPA) in phosphate-containing buffer | phenomenex.com |
| Technique | Reversed-Phase Liquid Chromatography (RP-LC) | tandfonline.com |
| Analyte | Subunits from a cysteine-linked, dansyl-cadaverine-SMCC conjugated ADC mimic | tandfonline.com |
| Column | 2.1 x 150 mm, high coverage phenyl bonded 2.7 µm superficially porous 450 Å stationary phase | tandfonline.com |
| Flow Rate | 0.6 mL/min | tandfonline.com |
| Column Temperature | 70°C or 80°C | tandfonline.com |
Capillary Zone Electrophoresis (CZE) for Small Molecule and Biogenic Amine Profiling
Capillary Zone Electrophoresis (CZE) is a high-efficiency analytical technique that separates molecules based on their charge-to-size ratio in an electric field. stanford.edunih.gov For analytes that lack a native chromophore or fluorophore, such as biogenic amines, pre-column derivatization is essential for detection. sci-hub.secabidigitallibrary.org this compound is an effective reagent for this purpose, reacting with primary and secondary amines to form stable, highly fluorescent derivatives that can be detected with high sensitivity. mdpi.comcabidigitallibrary.org
The analysis of biogenic amines (BAs) is a significant application, as these compounds are important indicators of food and beverage quality. cabidigitallibrary.orgscispace.comrsc.org A CZE method using dansyl chloride derivatization has been optimized for the separation and quantification of several key biogenic amines, including cadaverine, histamine, putrescine, tryptamine, and tyramine. cabidigitallibrary.org The study demonstrated that dansyl derivatization provides stable, UV-detectable products with high selectivity and sensitivity, simplifying the analysis. cabidigitallibrary.org The optimized method utilized a low pH phosphoric acid running buffer and an internal standard for accurate quantification. cabidigitallibrary.org
CZE is also a powerful tool for chiral separations. By adding chiral selectors to the running buffer, enantiomers of dansylated amino acids can be resolved. stanford.eduresearchgate.net For instance, a CZE method using a chiral Cu(II)-L-arginine complex in the buffer successfully separated six different dansyl-amino acid enantiomers in under 15 minutes. nih.gov Another study employed L-histidine and copper sulfate (B86663) in the electrolyte to resolve DL-dansyl amino acids, demonstrating the high theoretical plate numbers and short analysis times achievable with this technique. stanford.edu
Table 2: Optimized CZE Method for Dansyl-Derivatized Biogenic Amines
| Parameter | Condition | Reference |
|---|---|---|
| Analytes | Dansyl derivatives of Cadaverine, Histamine, Putrescine, Tryptamine, Tyramine | cabidigitallibrary.org |
| Internal Standard | Benzylamine | cabidigitallibrary.org |
| Running Buffer | 120 mmol L-1 Phosphoric acid | cabidigitallibrary.org |
| Buffer pH | 2.5 | cabidigitallibrary.org |
| Applied Potential | 18 kV | cabidigitallibrary.org |
| Temperature | 23°C | cabidigitallibrary.org |
| Injection | Hydrodynamic (25 mBar for 6 s) | cabidigitallibrary.org |
| Detection Wavelength | 214 nm (UV) | cabidigitallibrary.org |
Mechanistic Insights and Rational Probe Development Utilizing Dansyl X, Se
Elucidation of Fluorescence Signaling Mechanisms in Response to Analytes
The signaling mechanism of a dansyl-based probe is intrinsically linked to the interaction between the fluorophore and a specific analyte. These interactions can modulate the electronic properties of the dansyl group, leading to observable changes in fluorescence, often categorized as "turn-on" or "turn-off" responses.
Fluorescence chemosensing relies on mechanisms that either enhance ("turn-on") or quench ("turn-off") the emission of a fluorophore upon binding to a target analyte. lew.ro
Turn-Off Sensing: This is a common mechanism where the fluorescence of the dansyl probe is quenched upon interaction with an analyte. For instance, a peptide-based sensor incorporating a dansyl group (DNS–P-11) was developed for the ultra-selective detection of Copper(II) ions (Cu²⁺). nih.gov In its free state, the probe exhibits strong fluorescence, but upon the addition of Cu²⁺, the fluorescence is completely quenched, functioning as an "ON-OFF" switch. nih.govacs.org This quenching can be attributed to mechanisms like chelation-enhanced quenching (CHEQ) or energy transfer from the excited fluorophore to the d-orbital of the metal ion. tandfonline.commdpi.com Similarly, a graphene oxide-based sensor functionalized with dansyl motifs acts as a turn-off sensor for Ruthenium(III) ions, where selective binding facilitates a Förster Resonance Energy Transfer (FRET) process that quenches fluorescence. rsc.orgresearchgate.net Probes for mercury (Hg²⁺) have also been designed based on a turn-off mechanism, with detection limits reaching the nanomolar range. tandfonline.com
Turn-On Sensing: In contrast, turn-on sensors are designed to be non-fluorescent or weakly fluorescent in their free state and exhibit a significant increase in emission upon binding to the analyte. This approach is often preferred due to its higher sensitivity, as it measures a signal against a low-background or "dark" state. lew.ro A dansyl-based Schiff base derivative was designed as a "turn-on" sensor for Cu²⁺, where binding to the ion induces chelation-enhanced fluorescence (CHEF), leading to a notable increase in emission intensity. nih.gov Another strategy involves modulating a photoinduced electron transfer (d-PeT) process. rsc.org A probe for cysteine (DN-C) was developed where the fluorescence of the dansyl group is initially quenched by a strong electron-withdrawing group. The selective reaction with cysteine removes this quenching effect, "switching on" the fluorescence with a nearly 28-fold intensity enhancement. rsc.org
The fluorescence of the dansyl group is exceptionally sensitive to the polarity of its microenvironment. genelink.comaatbio.com This property is fundamental to its use in biophysical studies and sensor design. aatbio.com
Hydrophobic Environments: Dansyl-X, SE and its conjugates exhibit increased fluorescence intensity and a blue shift in their emission maximum when located in a hydrophobic (nonpolar) environment, such as the binding pocket of a protein or a lipid membrane. aatbio.commedchemexpress.com This is a key principle used for preparing fluorescent ligands that target hydrophobic receptors. aatbio.com
Twisted Intramolecular Charge Transfer (TICT): The environmental sensitivity is often explained by the formation of a TICT state in the excited molecule. In polar solvents, the excited state can relax via this TICT state, which is a non-radiative pathway, leading to low fluorescence. In nonpolar environments, the formation of the TICT state is disfavored, resulting in enhanced fluorescence emission. lew.ro
Aggregation-Induced Emission (AIE): While many dyes suffer from quenching upon aggregation, some dansyl derivatives have been shown to exhibit AIE. In this mechanism, the aggregation of the fluorophore, often modulated by the presence of water, restricts intramolecular rotations. This blockage of non-radiative decay pathways leads to a significant enhancement of fluorescence emission. researchgate.net This property is valuable for developing sensors for water content in various media. researchgate.net
Investigation of Turn-On/Turn-Off Fluorescence Chemosensing
Development of Sophisticated Chemosensors and Biosensors Based on this compound
The amine-reactive succinimidyl ester group of this compound allows for its covalent attachment to a wide range of molecules, including peptides, proteins, and synthetic ligands, to create highly specific sensors. genelink.com This has enabled the development of probes for detecting metal ions, reactive species, and other biological targets.
The dansyl fluorophore has been integrated into numerous sensor designs for the detection of environmentally and biologically important analytes. The selectivity is typically conferred by a specific chelating or reactive group linked to the fluorophore.
Metal Ion Detection: Dansyl-based sensors have been engineered for high selectivity towards various metal ions. By combining the dansyl fluorophore with specific binding motifs, researchers have created probes for Cu²⁺, Hg²⁺, and Fe³⁺. nih.govtandfonline.commdpi.comnih.gov For example, a sensor for Cu²⁺ achieved a low detection limit of 43 nM in aqueous solution by utilizing a piperazine (B1678402) and quinoline (B57606) framework attached to the dansyl group. acs.org Another probe for Hg²⁺ detection in water demonstrated a detection limit of 0.05 µM. tandfonline.com The table below summarizes the performance of several dansyl-based metal ion sensors.
| Analyte | Sensor Type | Signaling Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Cu²⁺ | Peptide-based (DNS–P-11) | Turn-Off | 1.0 equiv. | nih.gov |
| Cu²⁺ | Schiff Base | Turn-On (CHEF) | 0.5 µM | nih.gov |
| Cu²⁺ | Dansyl-Quinoline (DC) | Turn-Off | 43 nM | acs.org |
| Hg²⁺ | Peptide-based (DM) | Turn-Off | 21.56 nM | tandfonline.com |
| Hg²⁺ | Dansyl-derivative (L2) | Quenching | 2.5 µM | researchgate.net |
| Ru(III) | Graphene Oxide-based (GOPND) | Turn-Off (FRET) | 15 nM | rsc.orgresearchgate.net |
Reactive Species Detection: Dansyl-appended complexes have been developed for sensing biologically relevant reactive species. A novel chemodosimeter for selenocysteine (B57510) (Sec) was created using a dansyl-appended ruthenium nitrosyl complex. researchgate.netnih.govacs.org The reaction between the complex and Sec leads to the release of nitric oxide and a subsequent 3- to 5-fold enhancement in the dansyl fluorescence, allowing for quantitative detection with limits as low as 0.12 µM. researchgate.netnih.gov Similarly, a highly selective turn-on probe for cysteine was designed based on a d-PeT switching mechanism, achieving a detection limit of 13 nM. rsc.org
A significant application of this compound is the creation of probes for imaging and detecting analytes within living cells and organisms. The ability to conjugate the dansyl group to biocompatible molecules like peptides or to design water-soluble sensors is crucial for these applications. nih.govacs.org
Cellular Imaging: Dansyl-based sensors have been successfully used to detect ions and small molecules in vitro. A turn-on fluorescent sensor for Cu²⁺ was demonstrated to be effective for detecting the ion in Vero cells, indicating its potential as an intracellular chemosensor. nih.gov Probes have also been developed to detect selenocysteine in living Saccharomyces cerevisiae cells. researchgate.netnih.gov Furthermore, a water-soluble dansyl-quinoline probe was successfully applied for imaging Cu²⁺ in zebrafish. acs.org The detection of hydrogen sulfide (B99878) (H₂S) in live cells has also been achieved using a colorimetric and turn-on fluorescent probe based on the dansyl fluorophore. nih.gov
Probing Protein Structure: Beyond detecting small analytes, dansyl chloride has been proposed as a valuable tool for probing protein structure and dynamics. mdpi.com Its ability to rapidly and covalently label solvent-accessible lysine (B10760008) residues under mild, native conditions allows for the investigation of protein folding, stability, and protein-protein interactions using techniques like native mass spectrometry. mdpi.com
Selective Detection of Metal Ions and Reactive Species in Research Systems
Computational and Experimental Investigations of Chiral Recognition with Dansyl Derivatives
The separation and recognition of chiral molecules are critical in pharmaceutical research, as enantiomers of a drug can have vastly different pharmacological effects. scirp.org Dansyl derivatives of amino acids are frequently used as model compounds to study chiral recognition mechanisms.
Molecular dynamics (MD) simulations and experimental techniques like micellar electrokinetic chromatography (MEKC) have been employed to investigate the chiral separation of dansyl-amino acids. scirp.orgnsf.govresearchgate.net One such study focused on the binding of Dansyl-Leucine (Dans-Leu), Dansyl-Norleucine (Dans-Nor), Dansyl-Tryptophan (Dans-Trp), and Dansyl-Phenylalanine (Dans-Phe) to a chiral molecular micelle, poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). scirp.orgnih.gov
The research found that the L-enantiomers of the dansyl-amino acids consistently bind more strongly to the chiral micelle than the D-enantiomers, which aligns with experimental elution order in MEKC. scirp.orgnsf.govresearchgate.net Computational calculations of binding free energy provided quantitative support for these observations, and hydrogen bond analysis helped to elucidate the specific molecular interactions governing this chiral recognition. nsf.govnih.gov
| Dansyl-Amino Acid | Enantiomer | Binding Free Energy (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| Dansyl-Leucine | L-Enantiomer | -21.8938 | nih.gov |
| D-Enantiomer | -14.5811 | nih.gov | |
| Dansyl-Norleucine | L-Enantiomer | -22.1763 | nih.gov |
| D-Enantiomer | -15.9457 | nih.gov | |
| Dansyl-Tryptophan | L-Enantiomer | -21.3329 | nih.gov |
| D-Enantiomer | -13.6408 | nih.gov | |
| Dansyl-Phenylalanine | L-Enantiomer | -13.3349 | nih.gov |
| D-Enantiomer | -12.0959 | nih.gov |
Molecular Dynamics Simulations of Enantioselective Interactions
Molecular dynamics (MD) simulations have been instrumental in providing a molecular-level understanding of the chiral recognition mechanisms for dansylated amino acids with various chiral selectors. scirp.orgresearchgate.net This computational technique allows researchers to visualize and analyze the transient and dynamic interactions that govern enantioselective separation.
One significant area of study has been the interaction between various Dansyl-amino acids (such as Dansyl-Leucine, Dansyl-Norleucine, Dansyl-Tryptophan, and Dansyl-Phenylalanine) and the chiral selector poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)), an amino acid-based molecular micelle. scirp.orgresearchgate.net MD simulations have successfully elucidated the binding free energies and specific molecular interactions, such as hydrogen bonds, that contribute to chiral recognition. researchgate.net
These computational studies have consistently shown that the L-enantiomers of the studied dansyl amino acids exhibit stronger binding interactions with the poly(SULV) chiral selector compared to their D-enantiomer counterparts. researchgate.net This is demonstrated by more negative binding free energy values. For instance, the binding free energies for the L-enantiomers of Dansyl-Leucine and Dansyl-Tryptophan with poly(SULV) were found to be stronger than those for the corresponding D-enantiomers, a finding that aligns with experimental elution orders in chromatography. researchgate.net
Key interactions identified through MD simulations include intermolecular hydrogen bonds between the dansyl amino acid and the chiral selector. For example, Dansyl-(L)-Leucine was observed to form three strong intermolecular hydrogen bonds with poly(SULV), whereas Dansyl-(D)-Leucine formed only two, explaining the stronger binding of the L-enantiomer. researchgate.net These simulations provide critical insights that are often difficult to obtain through experimental methods like NOESY NMR due to issues such as spectral overlap. scirp.orgresearchgate.net
Table 1: Calculated Binding Free Energy Values for Dansyl Amino Acid Enantiomers with poly(SULV) Chiral Selector
| Dansyl Amino Acid | Enantiomer | Binding Free Energy (kJ/mol) |
| Dansyl-Leucine | L | -21.8938 |
| D | -14.5811 | |
| Dansyl-Norleucine | L | -22.1763 |
| D | -15.9457 | |
| Dansyl-Tryptophan | L | -21.3329 |
| D | -13.6408 | |
| Dansyl-Phenylalanine | L | -13.3349 |
| D | -12.0959 | |
| Data sourced from computational studies on dansylated amino acids. researchgate.net |
Chiral Separation in Micellar Electrokinetic Chromatography
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique used for the chiral resolution of various compounds, including dansylated amino acids. nih.govacs.org In this method, a chiral selector is typically added to the background electrolyte, which interacts differently with the two enantiomers of an analyte, leading to their separation. nih.gov
The use of polymeric surfactants or molecular micelles, such as poly(SULV), as a pseudostationary phase in MEKC has proven effective for separating dansyl amino acid enantiomers. researchgate.net The principle of separation relies on the differential partitioning of the enantiomers into the chiral micellar phase. The enantiomer that interacts more strongly with the chiral selector will have a longer migration time. researchgate.net Experimental MEKC data for dansyl amino acids using poly(SULV) consistently show that the L-enantiomer elutes after the D-enantiomer, indicating a stronger binding interaction with the chiral micelle, which is corroborated by molecular dynamics simulation results. researchgate.net
Other chiral selectors have also been employed successfully. Cyclodextrins (CDs), for example, are widely used in MEKC for enantioseparation. acs.org β-Cyclodextrin-modified MEKC has been applied to separate dansyl-derivatized DL-amino acids. acs.org The separation is influenced by factors such as the pH and the concentration of the surfactant (e.g., sodium dodecyl sulfate (B86663), SDS). acs.org In these systems, Dns-d-amino acids were observed to elute before the corresponding L-amino acids, suggesting a stronger interaction between the Dns-d-amino acids and β-cyclodextrin. acs.org
Ligand-exchange MEKC is another approach where a metal complex, such as a copper(II)-L-valine complex, is used as the chiral selector in the presence of micelles. nih.gov This technique combines the principles of ligand exchange and micellar partitioning to enhance enantiomeric resolution. nih.gov
While these findings highlight the established methods for the chiral separation of dansylated amino acids, direct application and detailed reports for the specific compound "this compound" are not found in the current body of scientific literature.
Integration of Dansyl X, Se into Advanced Materials and Nanotechnology for Research
Fabrication and Characterization of Dansyl-Functionalized Polymeric Systems for Sensing
The incorporation of dansyl moieties into polymeric structures is a strategic approach to creating advanced sensory materials. These functionalized polymers leverage the inherent fluorescence of the dansyl group, which can be modulated by interactions with specific analytes or changes in the polymer's microenvironment.
Fabrication:
The synthesis of dansyl-functionalized polymers often involves the reaction of a dansyl derivative, such as dansyl chloride, with a polymer backbone containing reactive groups like amines or hydroxyls. rsc.orgunl.pt For instance, a common method involves reacting dansyl chloride with diethanol amine, followed by further reactions to create a chloroacetylated product that is then polymerized. rsc.org Another approach is the copolymerization of a monomer containing the dansyl group with other monomers to tailor the properties of the resulting polymer. ustc.edu.cn By incorporating dansyl derivatives into polymers like Polymethyl methacrylate (B99206) (PMMA), researchers can overcome the limited solubility of dansyl compounds in aqueous media, creating robust sensing platforms. unl.pt
Characterization and Sensing Applications:
Dansyl-functionalized polymers exhibit interesting photophysical properties, including solid-state fluorescence and aggregation-induced emission (AIE). rsc.org The AIE phenomenon, where the polymer is non-emissive when dissolved but becomes highly fluorescent upon aggregation, is particularly useful for developing sensors. rsc.org
These polymeric systems have demonstrated significant potential in the detection of metal ions. For example, a dansyl-appended polymer has been shown to produce distinct signals in both absorption and emission spectra upon the addition of various metal ions, including Cu²⁺, Co²⁺, Ag⁺, K⁺, Fe²⁺, and Fe³⁺. rsc.org The interaction with these ions can also lead to distinguishable color changes, providing a visual detection method. rsc.org The sensitivity of these polymeric sensors can be fine-tuned, and techniques like linear discriminant analysis (LDA) can be used to differentiate between multiple analytes, even at nanomolar concentrations. rsc.org
Furthermore, the integration of dansyl derivatives into polymer matrices like PMMA can produce materials sensitive to acidic and basic conditions, making them suitable for monitoring environmental factors such as hazardous gases and pH levels. unl.pt
Table 1: Sensing Capabilities of Dansyl-Functionalized Polymeric Systems
| Polymer System | Target Analyte(s) | Detection Principle | Key Findings | Reference |
|---|---|---|---|---|
| Dansyl-appended water-soluble fluorescent non-conjugated polymer | Cu²⁺, Co²⁺, Ag⁺, K⁺, Fe²⁺, Fe³⁺ | Changes in absorption and emission spectra, color change | Distinct spectral signals and visual color changes for different metal ions. LDA allows for multi-analyte sensing at nanomolar concentrations. | rsc.org |
| Dansyl derivatives in PMMA | Acidic/basic conditions, Cu²⁺, Hg²⁺ | Fluorescence changes | Creates robust, solid-state sensors for environmental monitoring and metal ion detection. Overcomes solubility issues of dansyl compounds. | unl.pt |
| Thermoresponsive microgels with dansyl-based monomer | Cu²⁺ | Fluorescence quenching | Binding of Cu²⁺ ions leads to fluorescence quenching of the dansyl reporter. | ustc.edu.cn |
Assembly of Dansyl-Conjugated Block Copolymer-Stabilized Cubosome Formulations for Investigative Purposes
Cubosomes are nanostructured lipid particles with a unique internal cubic liquid crystalline structure, making them excellent candidates for drug delivery and imaging applications. researchgate.netmums.ac.ir The functionalization of cubosomes with dansyl derivatives enhances their utility for investigative purposes, particularly in nanomedicine.
Assembly:
An innovative method for creating fluorescent cubosomes involves conjugating the dansyl fluorophore to the hydrophilic moieties of a stabilizing block copolymer, such as Pluronic F108 (PF108), rather than embedding it within the lipid bilayer. This approach avoids potential disruption of the cubosome's internal structure. These dansyl-conjugated block copolymers are then used to stabilize monoolein-based cubosome dispersions. The resulting formulations can also be loaded with other molecules, such as anticancer drugs, for theranostic applications.
Characterization and Investigative Applications:
The structural integrity and morphology of these dansyl-functionalized cubosomes are confirmed using techniques like cryogenic transmission electron microscopy (cryo-TEM), small-angle X-ray scattering (SAXS), and dynamic light scattering (DLS). These analyses verify the bicontinuous cubic inner nanostructure of the particles.
The solvatochromic properties of the conjugated dansyl group provide valuable information about the nanostructure. In biocompatibility studies, these fluorescent cubosomes have been used to investigate cellular interactions. For instance, when incubated with HeLa cells, dansyl-conjugated cubosomes were internalized and showed differences in their interaction with the cells compared to non-functionalized cubosomes, likely due to the dansyl moieties on the surface. This highlights the potential to use the dansyl group to modulate the surface characteristics and cellular uptake of nanoparticles.
Table 2: Characteristics of Dansyl-Conjugated Cubosome Formulations
| Formulation Component | Role | Characterization Technique | Investigative Application | Reference |
|---|---|---|---|---|
| Monoolein | Lipid forming the cubic phase | Cryo-TEM, SAXS | Forms the core structure of the cubosome for carrying cargo. | |
| Dansyl-conjugated Pluronic F108 | Fluorescent stabilizer | Photophysical measurements | Provides fluorescence for imaging and probing the nanostructure's environment. Modulates cell interaction. | |
| Quercetin | Anticancer drug (example cargo) | - | Demonstrates potential for theranostic applications (combined therapy and diagnosis). |
Application of Dansyl-Functionalized Mesoporous Silica (B1680970) Nanoparticles in Analytical Research
Mesoporous silica nanoparticles (MSNs) are versatile materials with a high surface area and tunable pore size, making them ideal for various analytical applications, including sensing and separation. rsc.orgmdpi.com Functionalizing MSNs with dansyl derivatives enhances their capabilities, particularly in fluorescence-based detection.
Fabrication:
Dansyl-functionalized MSNs can be synthesized by modifying the nanoparticle surface with a dansyl-containing compound. For example, a nanostructured hybrid material can be created by functionalizing MCM-41, a type of MSN, with chitosan (B1678972) and then with a fluorescent dye like dansylglycine. rsc.orgresearchgate.net This multi-step functionalization can improve the dispersion of the nanoparticles and introduce specific functionalities. rsc.org
Analytical Research Applications:
A significant application of dansyl-functionalized MSNs is in the field of forensic science for the visualization of latent fingerprints. rsc.orgrsc.org The nanoparticles adhere to the residues in fingerprints, and the fluorescence of the dansyl group allows for clear visualization of the ridge patterns with high contrast and sensitivity. rsc.org This method has proven effective on a wide range of surfaces, including those that are chemically diverse and forensically challenging. rsc.orgresearchgate.net The enhanced performance of these nanomaterials shows great promise for improving the acquisition and analysis of crime scene evidence. rsc.org
In addition to forensics, dansyl-functionalized MSNs can be used as chemical sensors. The dansyl group's fluorescence is sensitive to its local environment, which can be exploited for detecting various analytes. While specific applications of Dansyl-X, SE on MSNs for general analytical sensing are less documented, the principles of using dansyl derivatives for detecting metal ions or changes in pH are well-established and could be extended to MSN-based platforms. acs.org The high surface area of MSNs allows for a high loading of dansyl groups, potentially leading to amplified sensor responses.
Table 3: Applications of Dansyl-Functionalized Mesoporous Silica Nanoparticles
| Nanoparticle System | Functionalization | Application | Key Findings | Reference |
|---|---|---|---|---|
| MCM-41 | Chitosan and Dansylglycine | Latent fingerprint visualization | Provides high-contrast, sensitive, and selective development of fingerprints on diverse and challenging surfaces. | rsc.orgresearchgate.net |
Emerging Research Frontiers and Future Directions for Dansyl X, Se
Development of Multi-Modal Probes Incorporating Dansyl-X, SE for Correlative Studies
A significant area of growth is the incorporation of dansyl derivatives into multi-modal probes, which allow for the correlation of data from different imaging techniques. For instance, researchers have developed probes that combine a fluorescent dye like dansyl with a chelator for positron emission tomography (PET) radiometal isotopes. d-nb.inforesearchgate.net This dual-functionality enables both optical imaging and PET, providing a more comprehensive understanding of biological processes. d-nb.info
One study described the creation of multimodal imaging agents for targeting the gastrin-releasing peptide receptor (GRPR), which is often overexpressed in cancerous tissues. d-nb.inforesearchgate.net These agents consisted of a GRPR-specific peptide dimer linked to a subunit containing both a fluorescent dye (including a dansyl derivative) and a chelator for a PET radiometal. d-nb.inforesearchgate.net This approach allows for both the high-resolution visualization of tissues via fluorescence microscopy and the sensitive, quantitative whole-body imaging provided by PET. d-nb.info The development of such probes holds considerable promise for enhancing the accuracy of disease diagnosis and staging. d-nb.info
Another approach involves creating fluorescent peptide-labeling dyes for a variety of applications including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET). ulab360.comlubio.ch FRET-based probes, in particular, are powerful tools for studying molecular interactions, such as those between peptides and their receptors. ulab360.comnih.gov By conjugating this compound to a peptide, researchers can monitor receptor binding and localization within cells and tissues. ulab360.com
Advancements in Computational Modeling and Predictive Design of Dansyl-Based Systems
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of fluorescent probes. Molecular dynamics simulations and other computational methods are being used to investigate the interactions between dansyl derivatives and their biological targets at the molecular level. tdl.orgnsf.govscirp.org
For example, molecular dynamics simulations have been employed to study the chiral recognition of dansyl-amino acids by molecular micelles. tdl.orgnsf.govscirp.org These studies have successfully calculated the binding free energies of different enantiomers, which were in agreement with experimental results. tdl.orgnsf.gov Such computational approaches can elucidate the specific molecular interactions, like hydrogen bonding, that govern chiral recognition. tdl.orgscirp.org
Furthermore, predictive modeling is being used to design novel dansyl-based fluorescent probes. nih.gov By building predictive structural models, researchers can estimate how the placement of the dansyl group within a protein will affect its fluorescence upon ligand binding. nih.gov In one study, predictive models of a dansyl-labeled protein kinase C (PKC) domain were constructed to create a fluorescent-based binding assay. nih.gov The models helped to identify the optimal position for the dansyl moiety to report on ligand binding without interfering with it. nih.gov The use of computational tools in the design phase can significantly streamline the development of new and more effective fluorescent probes.
Challenges and Opportunities in Expanding the Academic Research Utility of this compound Conjugates
While this compound and its conjugates have proven to be highly useful, there are still challenges and opportunities for expanding their application in academic research.
One of the primary challenges is the inherent hydrophobicity of the dansyl group, which can sometimes lead to low solubility in aqueous environments, a significant hurdle for many biological applications. acs.org However, this property can also be an advantage, as it makes dansyl derivatives particularly useful for probing hydrophobic pockets in proteins and membranes. aatbio.comthermofisher.com Researchers are actively developing new dansyl-based chemosensors with improved water solubility to overcome this limitation for in vivo imaging. acs.org
Another challenge lies in the potential for the fluorophore to interact with the biomolecule to which it is conjugated, potentially altering its function. The inclusion of a seven-atom spacer ("X") in this compound helps to mitigate this by placing the dansyl group further from the reaction site. thermofisher.com This design can reduce interactions between the fluorophore and the biomolecule and improve the accessibility of the dye for antibody binding, which can further enhance its fluorescence. thermofisher.com
Despite these challenges, there are numerous opportunities for expanding the use of this compound conjugates. Their environmentally sensitive fluorescence makes them ideal for studying protein folding, conformational changes, and ligand binding events. thermofisher.commdpi.com There is also potential for their use in high-throughput screening assays for drug discovery. nih.gov The development of new analytical methods, such as those combining dansylation with mass spectrometry, is also broadening the utility of these probes for identifying and quantifying a wide range of biological molecules. mdpi.com
Q & A
Q. What are the critical factors to optimize when using Dansyl-X, SE for protein labeling?
Key factors include solvent selection (anhydrous DMF/DMSO for solubility), pH (>7.5 to activate amine reactivity), buffer compatibility (avoiding amines like Tris or ammonium salts), and reaction temperature (room temperature or 4°C for stability) . For reproducibility, ensure precise molar ratios between dye and protein (e.g., 10:1 molar excess of dye) and validate purity post-labeling via dialysis or size-exclusion chromatography.
Q. How should this compound stock solutions be prepared to ensure stability?
Dissolve this compound in anhydrous DMSO or DMF to concentrations of 10–50 mM. Aliquot and store at -20°C in moisture-free, light-protected vials. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the NHS ester group .
Q. What analytical techniques are recommended to confirm successful conjugation of this compound to target proteins?
Use UV-Vis spectroscopy (absorption peak at ~340 nm for dansyl) to quantify labeling efficiency. SDS-PAGE with fluorescence imaging or mass spectrometry can confirm molecular weight shifts. Validate functionality via fluorescence quenching assays or comparative binding studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorescence intensity when comparing this compound with other fluorophores (e.g., ROX)?
Dansyl-X’s fluorescence is pH-sensitive and prone to quenching in polar environments. If intensity discrepancies arise (e.g., lower signal vs. ROX in competitive adsorption assays), adjust buffer pH to 7.5–8.5, minimize exposure to light, and validate using internal controls (e.g., unlabeled protein). Normalize data to account for fluorophore-specific quantum yields .
Q. What experimental design considerations are critical for competitive adsorption studies using this compound-labeled peptides?
- Use equimolar ratios of competing peptides (e.g., Dansyl-X-RRRRRK vs. ROX-DDDDDK).
- Pre-adsorb surfaces (e.g., TiN or TiO₂) to block nonspecific binding.
- Quantify fluorescence via confocal microscopy or plate readers, ensuring exposure settings are consistent across samples.
- Include negative controls (e.g., unmodified surfaces) to baseline fluorescence .
Q. How should researchers address low labeling efficiency in antibody conjugation protocols?
- Troubleshooting steps :
- Verify antibody integrity (e.g., SDS-PAGE for fragmentation).
- Optimize reaction time (4–8 hours for antibodies vs. 1 hour for proteins).
- Replace expired dye stocks and ensure anhydrous solvent conditions.
- Use amine-free buffers (e.g., PBS with EDTA) and remove preservatives (e.g., sodium azide) via dialysis .
Q. What methodologies are recommended for analyzing contradictory data in multi-fluorophore experiments?
- Perform spectral unmixing to isolate overlapping emission spectra (e.g., dansyl vs. FITC).
- Validate with orthogonal techniques like Förster Resonance Energy Transfer (FRET) or HPLC-MS for conjugate purity.
- Statistically analyze replicates to distinguish technical variability from biological significance .
Data Management and Reproducibility
Q. How should spectral data from this compound experiments be archived for reproducibility?
- Store raw fluorescence spectra (e.g., .csv or .txt files) with metadata (pH, solvent, instrument settings).
- Document processing steps (e.g., baseline correction, normalization) in a standardized workflow.
- Use version-controlled repositories (e.g., Zenodo) and cite protocols from primary literature .
Q. What strategies ensure cross-study comparability when using this compound in diverse biological systems?
- Report molar extinction coefficients (ε) and quantum yields (Φ) specific to experimental conditions.
- Adopt community standards (e.g., MIAME for microarray data) for fluorescence-based assays.
- Publish detailed supplementals with solvent preparation steps and reaction kinetics .
Experimental Design and Validation
Q. How can researchers validate the specificity of this compound labeling in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
